molecular formula C8H9ClO B043206 2-Methoxybenzyl chloride CAS No. 7035-02-1

2-Methoxybenzyl chloride

Cat. No. B043206
CAS RN: 7035-02-1
M. Wt: 156.61 g/mol
InChI Key: UAWVMPOAIVZWFQ-UHFFFAOYSA-N
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Patent
US05663200

Procedure details

16.8 ml of thionyl chloride are added dropwise, over the space of approximately 30 min, to 10 ml of 2-methoxybenzyl alcohol (Fluka, Buchs, Switzerland) and 53.76 g of diisopropylaminomethylpolystyrene (polyhunig base, see Ex. 44a)) in 200 ml of abs. ether. After the mixture has been stirred at 0° C. for a further 1.5 h, it is filtered with suction and the filtrate is concentrated on a RE and under HV. The residue is purified by chromatography on silica gel (eluent: hexane/ethyl acetate, 6:1). TLC Rf (hexane:ethyl acetate=4:1)=0.5. 1H-NMR (200 MHz, CDCl3): 7.42-7.24 (m, 2H); 7.0-6.84 (m, 2H); 4.68 (s, 2H); 3.9 (s, 3H).
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9]O.C1OC2C=CC(C[Cl:21])=CC=2O1>CCOCC>[CH3:5][O:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9][Cl:21]

Inputs

Step One
Name
Quantity
16.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
COC1=C(CO)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(CCl)C=CC2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the mixture has been stirred at 0° C. for a further 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it is filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated on a RE and under HV
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (eluent: hexane/ethyl acetate, 6:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC1=C(CCl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.